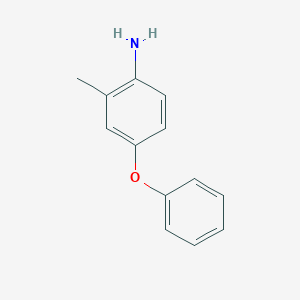

2-Methyl-4-phenoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

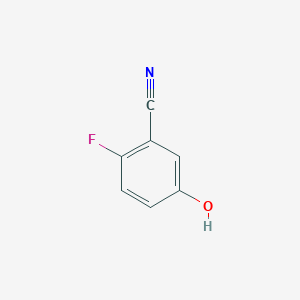

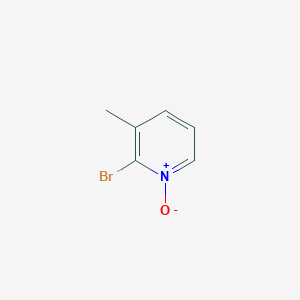

“2-Methyl-4-phenoxyaniline” is a compound with the molecular formula C13H13NO . It is used as an anti-inflammatory agent that inhibits COX-2 over COX-1 . It is also used in the preparation of sodium primary amide complex, 4-methyl-2-(2-phenoxyphenyl)azo-phenol, and 2-acetoaminodiphenyl ether .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of an aldehyde or ketone with a primary amine . The crude product is then purified by column chromatography with hexane as eluent to yield the expected product .

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-phenoxyaniline” consists of a phenyl ring attached to an amine group and a methoxy group . Further structural analysis such as HOMO-LUMO analysis and electronic transitions can be obtained .

Chemical Reactions Analysis

“2-Methyl-4-phenoxyaniline” may react with strong oxidizing agents . It forms complexes with beta-cyclodextrin .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.248 Da . It has a boiling point of 213-214/55 Torr .

Wissenschaftliche Forschungsanwendungen

Supramolecular Structuring and Crystallography

2-Methyl-4-phenoxyaniline, through its structural analogs, plays a significant role in the study of supramolecular structures, particularly in understanding isomorphism among different halogenated derivatives. The research by Dey and Desiraju (2004) highlights its relevance in crystal engineering, demonstrating how 4-phenoxyanilines with various halogen substitutions exhibit isostructural properties, contrasting the behavior of their non-phenoxy counterparts. This insight aids in rationalizing conditional isomorphism and advancing the field of crystallography (Dey & Desiraju, 2004).

Environmental Monitoring and Herbicide Degradation

A significant application of 2-Methyl-4-phenoxyaniline derivatives is found in environmental science, particularly in monitoring and analyzing the degradation of herbicides in natural waters. Rahemi et al. (2015) developed an electrochemical sensor based on a polyaniline/carbon nanotube matrix for detecting the herbicide MCPA and its metabolite, showcasing the compound's utility in environmental monitoring through a simple, efficient method that complements traditional high-performance liquid chromatography techniques (Rahemi et al., 2015).

Anticorrosion Applications

In the field of materials science, derivatives of 2-Methyl-4-phenoxyaniline have been synthesized and evaluated for their anticorrosion potential. Elemike et al. (2019) synthesized Schiff base compounds with similar backbones to investigate their anticorrosion effectiveness on mild steel in acidic solutions. The study illustrates how these compounds, by forming a protective layer on the metal surface, can significantly mitigate corrosion, making them valuable in developing new anticorrosion agents (Elemike et al., 2019).

Biological and Medical Research

In medical research, derivatives of 2-Methyl-4-phenoxyaniline have been explored for their biological activities, including antimicrobial and anticancer properties. For instance, the study on sponge-derived polybrominated diphenyl ethers and their synthetic analogues, including compounds structurally related to 2-Methyl-4-phenoxyaniline, highlights their potential as antifouling agents. These compounds show strong antifouling activity without toxicity, indicating their promise in developing non-toxic antifouling solutions (Ortlepp et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-4-phenoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXZCYZBCSAIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenoxyaniline | |

CAS RN |

13024-16-3 |

Source

|

| Record name | 2-methyl-4-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)